2-[1-[(2S,3S,4S,6R)-6-[(3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-amino-2-methyloxan-3-yl]oxy-3-hydroxybutoxy]propanal
2-[1-[(2S,3S,4S,6R)-6-[(3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-amino-2-methyloxan-3-yl]oxy-3-hydroxybutoxy]propanal
Brand Name:
Vulcanchem
CAS No.:
108089-32-3
VCID:
VC20745704
InChI:
InChI=1S/C33H39NO13/c1-13(36)8-22(44-14(2)12-35)47-32-15(3)45-23(9-19(32)34)46-21-11-33(43,16(4)37)10-18-25(21)31(42)27-26(29(18)40)28(39)17-6-5-7-20(38)24(17)30(27)41/h5-7,12-15,19,21-23,32,36,38,40,42-43H,8-11,34H2,1-4H3/t13?,14?,15-,19-,21?,22?,23-,32+,33?/m0/s1
SMILES:
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)C=O
Molecular Formula:
C33H39NO13
Molecular Weight:
657.7 g/mol
2-[1-[(2S,3S,4S,6R)-6-[(3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-amino-2-methyloxan-3-yl]oxy-3-hydroxybutoxy]propanal
CAS No.: 108089-32-3
Cat. No.: VC20745704
Molecular Formula: C33H39NO13
Molecular Weight: 657.7 g/mol
* For research use only. Not for human or veterinary use.
![2-[1-[(2S,3S,4S,6R)-6-[(3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-amino-2-methyloxan-3-yl]oxy-3-hydroxybutoxy]propanal - 108089-32-3](/images/no_structure.jpg)
CAS No. | 108089-32-3 |
---|---|
Molecular Formula | C33H39NO13 |
Molecular Weight | 657.7 g/mol |
IUPAC Name | 2-[1-[(2S,3S,4S,6R)-6-[(3-acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-amino-2-methyloxan-3-yl]oxy-3-hydroxybutoxy]propanal |
Standard InChI | InChI=1S/C33H39NO13/c1-13(36)8-22(44-14(2)12-35)47-32-15(3)45-23(9-19(32)34)46-21-11-33(43,16(4)37)10-18-25(21)31(42)27-26(29(18)40)28(39)17-6-5-7-20(38)24(17)30(27)41/h5-7,12-15,19,21-23,32,36,38,40,42-43H,8-11,34H2,1-4H3/t13?,14?,15-,19-,21?,22?,23-,32+,33?/m0/s1 |
Standard InChI Key | JAUGQKWRVWARPG-VTWJKSPRSA-N |
Isomeric SMILES | C[C@H]1[C@H]([C@H](C[C@@H](O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)C=O |
SMILES | CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)C=O |
Canonical SMILES | CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)C=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume